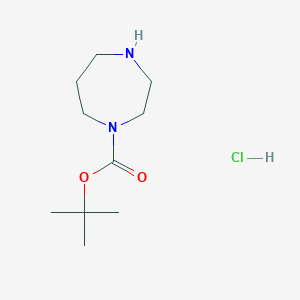

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

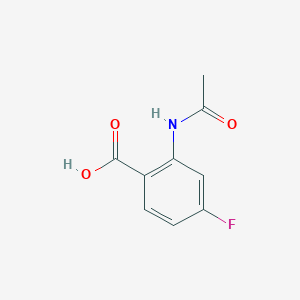

Tert-butyl 1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 1-Boc-homopiperazine .

Synthesis Analysis

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The synthesis involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Molecular Structure Analysis

The molecular formula of Tert-butyl 1,4-diazepane-1-carboxylate is C10H20N2O2 . The molecular weight is 200.28 .

Chemical Reactions Analysis

Tert-butyl 1,4-diazepane-1-carboxylate is a biochemical reagent that can be used in various chemical reactions, particularly in the life sciences .

Physical And Chemical Properties Analysis

Tert-butyl 1,4-diazepane-1-carboxylate has a density of 1.0±0.1 g/cm3 . Its boiling point is 277.9±23.0 °C at 760 mmHg . The flash point is 121.9±22.6 °C . The exact mass is 200.152481 . The compound is sensitive to air .

Aplicaciones Científicas De Investigación

Synthesis of Potent Anticoagulants

1-Boc-homopiperazine HCl is used in the synthesis of potent anticoagulants . Anticoagulants are substances that prevent coagulation (clotting) of blood, a process that can lead to various heart-related complications.

Production of 4-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

This compound is produced by reacting 1-Boc-homopiperazine HCl with 11-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline . The resulting compound could have potential applications in medicinal chemistry.

Biochemical Reagent

1-Boc-homopiperazine HCl can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and therapies.

Organic Compound for Life Science Research

This compound can be used as an organic compound for life science related research . It can be used in various experiments and studies aimed at understanding biological processes and mechanisms.

Material Science Research

1-Boc-homopiperazine HCl can be used in material science research . It can be used in the development and testing of new materials with potential applications in various industries.

Chemical Synthesis

This compound can be used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of other chemicals.

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment such as eyeshields, full-face respirator, gloves, and multi-purpose combination respirator cartridge are recommended .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBGTHHJAGXLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373213 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride | |

CAS RN |

1049743-87-4 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)